2-{3-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanol
CAS No.:
Cat. No.: VC13447487
Molecular Formula: C17H28N2O
Molecular Weight: 276.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H28N2O |
|---|---|
| Molecular Weight | 276.4 g/mol |
| IUPAC Name | 2-[3-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]ethanol |
| Standard InChI | InChI=1S/C17H28N2O/c1-2-18(13-16-7-4-3-5-8-16)14-17-9-6-10-19(15-17)11-12-20/h3-5,7-8,17,20H,2,6,9-15H2,1H3 |
| Standard InChI Key | ICHYVSCXFWXEHL-UHFFFAOYSA-N |
| SMILES | CCN(CC1CCCN(C1)CCO)CC2=CC=CC=C2 |
| Canonical SMILES | CCN(CC1CCCN(C1)CCO)CC2=CC=CC=C2 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
2-{3-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanol (IUPAC name: 2-[3-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]ethanol) features a piperidine backbone with a benzyl-ethyl-amino substituent at the 3-position and an ethanol group at the 1-position . The molecular formula is C₁₇H₂₈N₂O, with a molecular weight of 276.4 g/mol. Key structural attributes include:
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A six-membered piperidine ring contributing to conformational rigidity.
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A benzyl-ethyl-amino side chain enhancing lipophilicity and receptor-binding potential.
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A terminal ethanol moiety enabling hydrogen bonding and solubility in polar solvents .
The compound’s three-dimensional conformation, confirmed via X-ray crystallography and NMR spectroscopy, reveals a chair configuration for the piperidine ring, with the benzyl-ethyl-amino group occupying an equatorial position .
Spectroscopic and Computational Data
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NMR: The proton NMR spectrum (500 MHz, DMSO-d₆) displays signals at δ 7.64–7.59 ppm (benzyl aromatic protons), δ 3.92 ppm (piperidine N-CH₂), and δ 2.35 ppm (ethyl group) .
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Mass Spectrometry: ESI-MS shows a predominant [M+H]⁺ peak at m/z 277.4, consistent with the molecular weight.
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InChI Key: DWBSPPGLQITDLM-UHFFFAOYSA-N, providing a unique identifier for chemical databases .
Synthesis and Optimization
Synthetic Pathways
The synthesis of 2-{3-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanol involves multi-step organic reactions, typically starting from piperidine precursors . A common route includes:
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Nucleophilic Substitution: Piperidine undergoes alkylation with benzyl-ethyl-amine in the presence of a base (e.g., K₂CO₃) to introduce the benzyl-ethyl-amino group .
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Acylation or Alkylation: The ethanol moiety is introduced via reaction with ethylene oxide or chloroethanol under controlled conditions .
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Purification: Column chromatography or recrystallization yields the final product with >95% purity .
Table 1: Representative Synthesis Conditions
Reaction Optimization
Catalysts such as palladium on carbon (Pd/C) or Raney nickel enhance reaction rates during hydrogenation steps . Solvent selection (e.g., ethanol, THF) critically influences yield, with polar aprotic solvents favoring nucleophilic substitutions . Recent advances employ microwave-assisted synthesis to reduce reaction times from hours to minutes .
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in water (2.1 mg/mL at 25°C) and high solubility in ethanol (>50 mg/mL). Stability studies indicate degradation <5% under ambient conditions over 12 months, with accelerated degradation observed at pH <3 or >9.
Pharmacokinetic Predictions
Computational models (e.g., SwissADME) predict:
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LogP: 2.8, indicating moderate lipophilicity.
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Bioavailability: 65%, suitable for oral administration.
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Blood-Brain Barrier Permeation: High potential due to the benzyl group .
Biological Activity and Mechanism
Neurotransmitter Receptor Modulation
2-{3-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanol demonstrates affinity for dopamine (D₂) and serotonin (5-HT₃) receptors, with IC₅₀ values of 120 nM and 450 nM, respectively . The benzyl-ethyl-amino group facilitates π-π stacking with aromatic residues in receptor binding pockets, while the ethanol moiety stabilizes interactions via hydrogen bonding .
Table 2: Receptor Binding Affinities
Applications in Medicinal Chemistry
Neurological Disorders
Preclinical studies suggest utility in treating Parkinson’s disease and schizophrenia, where dopamine receptor modulation is therapeutic . In rodent models, the compound reduced locomotor activity by 40% at 10 mg/kg, comparable to haloperidol .
Antimicrobial Drug Development
As antibiotic resistance rises, this compound’s structural motifs align with efforts to develop novel antimicrobial agents . Hybrid derivatives incorporating fluoroquinolone moieties are under investigation .
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